8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline
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Description
Tafenoquine is an antimalarial drug effective against the liver stages of Plasmodium infections, and thus is administered for radical cure and presumptive antirelapse therapy against relapsing malaria . It is indicated for the prevention of malaria in patients aged 18 years and older . The chemical name of tafenoquine succinate is (±)-8-[(4-amino-1-methylbutyl) amino]-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl) phenoxy]quinoline succinate .
Synthesis Analysis
The synthesis of Tafenoquine was first reported by P. Blumbergs and M. P. LaMontagne . More details about the synthesis process can be found in their patent .Molecular Structure Analysis
The molecular formula of tafenoquine succinate is C24H28F3N3O3.C4H6O4, and its molecular weight is 581.6 as the succinate salt (463.49 as free base) .Physical And Chemical Properties Analysis
Tafenoquine succinate forms crystals from acetonitrile, with a melting point of 146-149°C . The LD50 in male and female rats is 102, 71 mg/kg intraperitoneally and 429, 416 mg/kg orally .Safety And Hazards
A major drawback to the 8-aminoquinolines, including Tafenoquine, is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals . Side effects may include hives, difficulty breathing, dizziness, pale or yellowed skin, dark colored urine, fast heartbeats, shortness of breath, headache, lightheadedness, confusion, tiredness, anxiety, strange dreams, and trouble sleeping .
Future Directions
properties
IUPAC Name |
4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c1-14-9-11-28-21-18(29-15(2)6-5-10-27)13-19(30-3)22(20(14)21)31-17-8-4-7-16(12-17)23(24,25)26/h4,7-9,11-13,15,29H,5-6,10,27H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJRZYIWFZYFNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80065-56-1 (fumarate) |
Source
|
Record name | WR 225448 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401000954 |
Source
|
Record name | N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline | |
CAS RN |
80065-55-0 |
Source
|
Record name | WR 225448 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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